molecular formula C13H19N3OS B1415936 N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105195-30-9

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B1415936
CAS No.: 1105195-30-9
M. Wt: 265.38 g/mol
InChI Key: AYBCWVZAODOWBA-UHFFFAOYSA-N
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Description

N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine ( 1105195-30-9) is a chemical compound with the molecular formula C13H19N3OS and a molecular weight of 265.37 g/mol . This research chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Scientific literature indicates that benzothiazole derivatives are investigated for a wide range of biological activities, including anti-inflammatory and analgesic properties . For instance, some structurally related benzothiazole derivatives have demonstrated significant activity in preclinical models, showcasing their value in experimental drug design . The specific substitution pattern on the benzothiazole ring and the dimethylpropane-diamine side chain in this compound make it a molecule of interest for further exploration in biochemical and pharmacological research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-16(2)9-5-8-14-13-15-12-10(17-3)6-4-7-11(12)18-13/h4,6-7H,5,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBCWVZAODOWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(C=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169071
Record name N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-30-9
Record name N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H18N3OS\text{C}_{13}\text{H}_{18}\text{N}_{3}\text{O}\text{S}

Molecular Weight: 270.36 g/mol
CAS Number: 1105195-20-7

Research indicates that benzothiazole derivatives, including this compound, exhibit diverse biological activities such as:

  • Antitumor Activity: Compounds in this class have shown the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Neuroprotective Properties: Certain derivatives have been found to protect neuronal cells from oxidative stress and apoptosis.

Antitumor Efficacy

A notable study synthesized several benzothiazole derivatives and assessed their antitumor effects. The active compound demonstrated significant inhibition of cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines. The results indicated that treatment with the compound at concentrations of 1 to 4 μM led to increased apoptosis and cell cycle arrest similar to established anticancer agents .

Anti-inflammatory Activity

In another study focusing on benzothiazole derivatives, it was found that these compounds could effectively downregulate the expression of inflammatory markers. This suggests a dual role in both cancer therapy and the management of inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (μM)EffectReference
AntitumorA4311 - 4Inhibition of proliferation
AntitumorA5491 - 4Induction of apoptosis
AntitumorH12991 - 4Cell cycle arrest
Anti-inflammatoryVariousNot specifiedDownregulation of IL-6/TNF-α

Case Studies

Case Study 1: Synthesis and Evaluation
A group of researchers synthesized this compound along with other analogs. They evaluated their biological activities through in vitro assays which demonstrated that modifications to the benzothiazole nucleus significantly enhanced anticancer properties .

Case Study 2: Comparative Analysis
In a comparative study involving multiple benzothiazole derivatives, this compound was highlighted for its potent anti-tumor activity against specific cancer cell lines. The findings suggested that structural modifications could lead to improved efficacy against resistant cancer phenotypes .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) improve solubility and π-donor capacity, whereas electron-withdrawing groups (e.g., -Cl) enhance electrophilicity and binding to hydrophobic targets.
  • Halogen substituents (Cl, Br) may confer metabolic stability but reduce aqueous solubility.

Variations in the Diamine Chain

The diamine chain’s length and terminal groups influence conformational flexibility and intermolecular interactions:

Compound Name Diamine Chain Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Ethane-1,2-diamine 251.35 Shorter chain reduces flexibility; may limit binding to extended targets .
N'-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine (unsubstituted analog) Propane-1,3-diamine Not reported Lack of benzothiazole ring eliminates aromatic interactions; primarily a linker in drug design .

Key Observations :

  • Terminal dimethylamino groups enhance basicity (pKa ~8–10), favoring protonation at physiological pH and facilitating ionic interactions.

Preparation Methods

Preparation Methods

The synthesis of N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves several key steps:

  • Formation of the Benzothiazole Core The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
  • Methoxylation : Introduction of the 4-methoxy substituent.
  • Attachment of the Diamine Side Chain : The final step involves the reaction of the methoxylated benzothiazole with N,N-dimethylpropane-1,3-diamine under basic conditions to yield the target compound.

Industrial production methods may optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Biological Activity

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound with diverse biological activities. Research indicates that compounds with similar benzothiazole structures exhibit promising anticancer activities. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.

Study Cell Lines Tested IC50 Values Mechanism of Action
Kamal et al. (2010) A431, A549 Not specified Induction of apoptosis
Lee et al. (2011) MDA-MB-468 (TNBC) 10-fold Downregulation of beta-catenin
El-Helby et al.(2019) Prostate cancer cells (22Rv1) Not specified Structural modification

Q & A

Basic Question: What are the optimal synthetic routes for N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt for efficient conjugation of the benzothiazole and diamine moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent side reactions .
    Standardization requires monitoring via TLC or HPLC to track reaction progress and optimize yields .

Advanced Question: How can structural ambiguities in the benzothiazole core be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in slow-evaporation setups (e.g., using ethanol/water mixtures) .
  • NMR spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm methoxy group positioning and diamine linkage .
  • IR spectroscopy : Validate functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the thiazole ring) .

Advanced Question: How should biological activity assays be designed to evaluate the compound’s anticancer potential?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • In silico docking : Screen against targets like topoisomerase II or tubulin using AutoDock Vina to prioritize experimental validation .

Advanced Question: How can researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., compound purity, solvent residues) .
  • Meta-analysis : Compare datasets using tools like PRISMA to isolate confounding variables (e.g., batch-to-batch synthesis differences) .

Basic Question: What computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Quantum mechanical calculations : Use Gaussian or ORCA for transition-state modeling of nucleophilic attacks on the benzothiazole ring .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .
  • Machine learning : Train models on PubChem data to predict stability under varying pH and temperature .

Advanced Question: How can structure-activity relationships (SAR) guide the modification of substituents for enhanced bioactivity?

Methodological Answer:

  • Substituent screening : Synthesize analogs with halogens (F, Cl) or bulkier groups (e.g., tert-butyl) at the 4-methoxy position .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors) with Schrödinger’s Phase .

Basic Question: What analytical methods ensure purity and identity during scale-up synthesis?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities ≥0.1% .
  • High-resolution MS : Confirm molecular ions (e.g., ESI+ at m/z 320.16) and rule out adducts .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Question: How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

Methodological Answer:

  • Cryogenic quenching : Halt reactions at −78°C and isolate intermediates via flash chromatography .
  • In situ IR spectroscopy : Monitor real-time formation of intermediates (e.g., Schiff bases) .
  • EPR spectroscopy : Detect radical species in oxidation steps (e.g., using TEMPO as a spin trap) .

Advanced Question: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipid nanoparticle encapsulation : Enhance bioavailability by masking polar groups .
  • Prodrug design : Introduce ester linkages at the dimethylamino group for hydrolytic activation .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites for structural blocking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.